molecular formula C12H20ClF3N2O B2927020 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride CAS No. 1955540-40-5

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride

Cat. No. B2927020
CAS RN: 1955540-40-5
M. Wt: 300.75
InChI Key: BQAHUYYUSOORNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1955540-40-5 . It has a molecular weight of 300.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H19F3N2O.ClH/c13-12(14,15)11(18)17-7-3-4-9(8-17)10-5-1-2-6-16-10;/h9-10,16H,1-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the current resources.

Scientific Research Applications

Glycosylation Enhancements and Synthesis Applications

  • The study by Crich and Smith (2001) discussed the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates, which then can form diverse glycosidic linkages. This showcases the role of trifluoro compounds in glycosylation reactions, which are crucial for the synthesis of complex carbohydrates found in biological molecules (Crich & Smith, 2001).

Catalysis and Fluorination Techniques

  • Haskins and Knight (2002) explored sulfonamides as novel terminators of cationic cyclisations, demonstrating how trifluoromethanesulfonic acid catalyzes cyclization to form pyrrolidines and piperidines. This research highlights the utility of fluorinated compounds in catalyzing organic reactions, which could be relevant for synthesizing derivatives of the compound (Haskins & Knight, 2002).

Superacid-Catalyzed Reactions for Piperidine Synthesis

  • The work by Klumpp et al. (2001) on superacid-catalyzed preparation of aryl-substituted piperidines through dicationic electrophiles shows the potential for synthesizing structurally complex piperidines. This could provide insights into methodologies for synthesizing or modifying the target compound (Klumpp et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2,2-trifluoro-1-(3-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O.ClH/c13-12(14,15)11(18)17-7-3-4-9(8-17)10-5-1-2-6-16-10;/h9-10,16H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAHUYYUSOORNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCCN(C2)C(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.